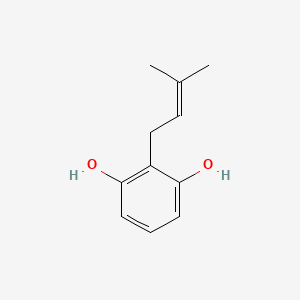
2-(3-Methylbut-2-enyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylbut-2-en-1-yl)benzene-1,3-diol is an organic compound with the molecular formula C11H14O2 It is a derivative of benzene, featuring a hydroxyl group at positions 1 and 3, and a 3-methylbut-2-en-1-yl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbut-2-en-1-yl)benzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with 3-methylbut-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbut-2-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 2-(3-methylbut-2-en-1-yl)benzene-1,3-quinone.
Reduction: Formation of 2-(3-methylbut-2-en-1-yl)benzene-1,3-dihydrodiol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-(3-methylbut-2-en-1-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and its role in biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methylbut-2-en-1-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it can modulate enzyme activity and signal transduction pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylbut-2-en-1-yl)phenol
- 2-(3-methylbut-2-en-1-yl)benzene-1,4-diol
- 2-(3-methylbut-2-en-1-yl)benzene-1,2-diol
Uniqueness
2-(3-methylbut-2-en-1-yl)benzene-1,3-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets and contributes to its diverse applications in research and industry.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H14O2/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h3-6,12-13H,7H2,1-2H3 |
InChI Key |
HSBIHISMDNUECF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC=C1O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


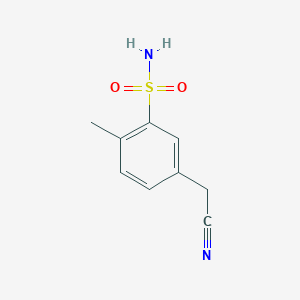
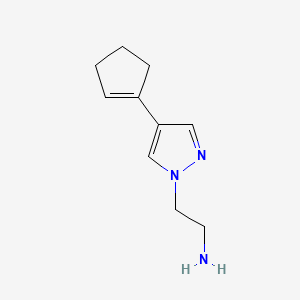
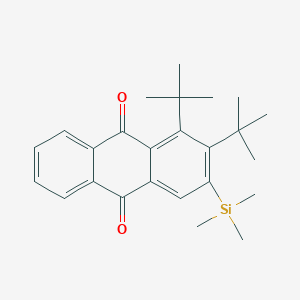
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
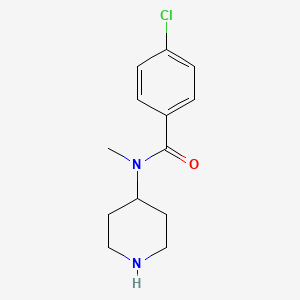
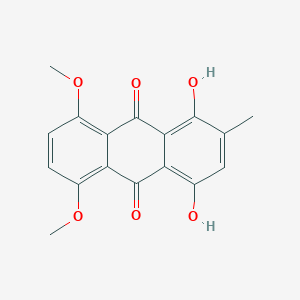
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
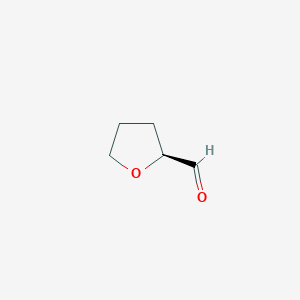
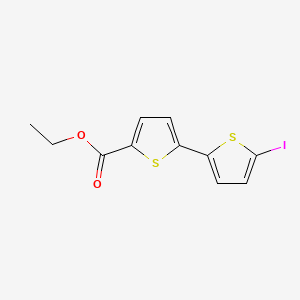


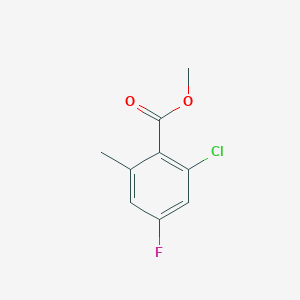
![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)
